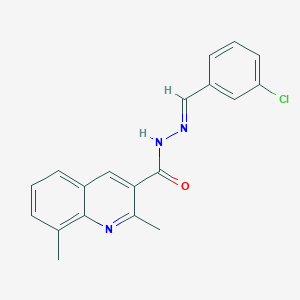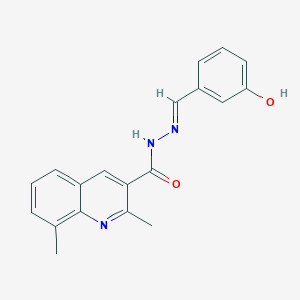![molecular formula C24H28N4O2S B306786 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide](/img/structure/B306786.png)
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide, also known as DEDCQSAH, is a compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications, including the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide is not fully understood. However, studies have suggested that the compound may inhibit cell growth by inducing apoptosis, a programmed cell death process. This compound may also inhibit cell growth by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cell growth inhibition studies, this compound has been shown to decrease the expression of various proteins involved in cancer cell growth, including cyclin D1 and Bcl-2. In antimicrobial activity studies, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide in lab experiments is its potential as a novel anticancer and antimicrobial agent. The compound has shown promising results in inhibiting cancer cell growth and inhibiting the growth of various bacteria and fungi. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound.
Direcciones Futuras
There are several future directions for the study of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective anticancer and antimicrobial agents. Another direction is to study the safety and toxicity of the compound in vivo. This information is important for the development of potential therapeutic agents. Additionally, further studies are needed to determine the potential of this compound in other scientific applications, such as in the treatment of other diseases or in the development of new drugs.
Métodos De Síntesis
The synthesis of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide involves the reaction of 4-diethylamino-2-hydroxybenzaldehyde and 2,8-dimethyl-4-quinolinecarboxaldehyde with thioacetic acid hydrazide in the presence of acetic acid. The reaction produces the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide has been used in various scientific research applications, including the study of cancer cell growth inhibition and antimicrobial activity. In cancer cell growth inhibition studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antimicrobial activity studies, this compound has shown potential in inhibiting the growth of various bacteria and fungi.
Propiedades
Fórmula molecular |
C24H28N4O2S |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C24H28N4O2S/c1-5-28(6-2)19-11-10-18(21(29)13-19)14-25-27-23(30)15-31-22-12-17(4)26-24-16(3)8-7-9-20(22)24/h7-14,25H,5-6,15H2,1-4H3,(H,27,30)/b18-14+ |
Clave InChI |
XQBKDNFYZSUVTP-NBVRZTHBSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=O)/C(=C/NNC(=O)CSC2=CC(=NC3=C(C=CC=C23)C)C)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)CSC2=CC(=NC3=C2C=CC=C3C)C)C=C1 |
SMILES canónico |
CCN(CC)C1=CC(=O)C(=CNNC(=O)CSC2=CC(=NC3=C(C=CC=C23)C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)

![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)

![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)

![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)